Product packaging for Alanosine(Cat. No.:CAS No. 5854-93-3)

Alanosine

Cat. No.: B1664490
CAS No.: 5854-93-3
M. Wt: 149.11 g/mol
InChI Key: MLFKVJCWGUZWNV-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Re-evaluation of L-Alanosine as a Therapeutic Agent

The initial investigation into L-Alanosine as an anticancer agent dates back to the 1980s when it underwent Phase I and II clinical trials. nih.govnih.gov These early studies, however, were largely discontinued (B1498344) because the compound did not demonstrate significant response rates in common tumors and was associated with toxicity profiles typical of chemotherapeutic agents of that era. nih.gov

A resurgence of interest in L-Alanosine occurred with a deeper understanding of its mechanism of action and its relationship with specific genetic deletions in cancer cells. nih.gov Researchers discovered that the efficacy of L-Alanosine was significantly enhanced in tumors deficient in the enzyme methylthioadenosine phosphorylase (MTAP). nih.govcancer.govnih.gov MTAP is a critical enzyme in the purine (B94841) salvage pathway, a system that recycles the building blocks of DNA. nih.govnih.gov A notable percentage of various human cancers, including glioblastomas, non-small cell lung cancer, and T-cell acute lymphoblastic leukemia, exhibit a deficiency in MTAP. nih.govcaymanchem.commdpi.com

This discovery led to a re-evaluation of L-Alanosine as a selective therapeutic agent. The hypothesis was that since MTAP-deficient cancer cells cannot utilize the salvage pathway, they become uniquely dependent on the de novo purine synthesis pathway for survival. nih.govmdpi.com By inhibiting this de novo pathway, L-Alanosine could selectively target and kill these cancer cells while leaving normal, MTAP-proficient cells largely unharmed. nih.gov

This refined understanding spurred a new series of clinical investigations in the late 1990s and 2000s, specifically enrolling patients with confirmed MTAP-deficient tumors. nih.govnih.gov A notable Phase II multicenter trial evaluated L-Alanosine in patients with a range of advanced, MTAP-deficient solid tumors. nih.gov While the study did not find objective tumor responses, it did observe disease stabilization in a portion of the patients. nih.gov The outcome of these later trials has prompted further preclinical research to better understand the compound's potential, explore combination therapies, and refine its application in a clinical setting. mdpi.comtandfonline.com

PropertyValue
Molecular Formula C3H7N3O4 nih.gov
Synonyms NSC-153353, SDX-102, 3-(Hydroxynitrosoamino)-L-alanine nih.gov
Source Streptomyces alanosinicus nih.govcancer.gov
Therapeutic Class Antibiotic, Antineoplastic Agent nih.gov

Overview of L-Alanosine's Classification as an Antimetabolite and Amino Acid Analog

L-Alanosine is chemically classified as an L-alpha-amino acid and, more specifically, an analogue of the amino acid L-alanine. nih.govcymitquimica.comdrugbank.com Its structural similarity to natural amino acids allows it to interact with cellular metabolic pathways. cymitquimica.com

Functionally, L-Alanosine is categorized as an antimetabolite. nih.govcancer.govmdpi.com Antimetabolites are compounds that interfere with normal metabolic processes, often by mimicking a naturally occurring substance and blocking the action of a key enzyme. The primary mechanism of action for L-Alanosine is the inhibition of adenylosuccinate synthetase (ADSS). nih.govdrugbank.commedchemexpress.com ADSS is a crucial enzyme in the de novo purine synthesis pathway, responsible for catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, which is a direct precursor to adenine (B156593) nucleotides required for DNA and RNA synthesis. nih.govdrugbank.com

By blocking ADSS, L-Alanosine effectively disrupts the production of adenine. mdpi.comacs.org While normal cells can typically compensate for this blockade by using the MTAP-dependent purine salvage pathway, MTAP-deficient cancer cells lack this alternative route. nih.govmdpi.com This synthetic lethal relationship is the basis for the selective therapeutic strategy involving L-Alanosine.

Interestingly, detailed biochemical studies have revealed that L-Alanosine itself is a relatively weak inhibitor of the ADSS enzyme. aacrjournals.org Its potent antimetabolite activity stems from its conversion within the tumor cell into a different molecule, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. aacrjournals.orgnih.gov This anabolite is a powerful inhibitor of adenylosuccinate synthetase and is considered the molecule ultimately responsible for the therapeutic effect of L-Alanosine. aacrjournals.orgnih.gov

Research FindingDetailsReference(s)
Primary Target Adenylosuccinate synthetase (ADSS) caymanchem.comdrugbank.commedchemexpress.com
Mechanism Inhibits de novo purine biosynthesis by blocking the conversion of IMP to adenylosuccinate. nih.govmdpi.comdrugbank.com
Selective Toxicity Potentiated in cancer cells with methylthioadenosine phosphorylase (MTAP) deficiency due to their reliance on the de novo purine pathway. nih.govcancer.govmdpi.com
Active Metabolite Converted intracellularly to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, a potent ADSS inhibitor. aacrjournals.orgnih.gov
Recent Research Focus Investigating its role in impairing mitochondrial function and stemness in brain tumor initiating cells. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3O4 B1664490 Alanosine CAS No. 5854-93-3

Properties

Key on ui mechanism of action

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency.

CAS No.

5854-93-3

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

IUPAC Name

(2S)-2-azaniumyl-3-[hydroxy(nitroso)amino]propanoate

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1

InChI Key

MLFKVJCWGUZWNV-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[N+](=NO)[O-]

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SDX102;  SDX-102;  SDX 102;  alanosine;  L-alanosine.

Origin of Product

United States

Mechanisms of Action and Biochemical Pathways

Inhibition of De Novo Purine (B94841) Biosynthesis

L-Alanosine functions as an antimetabolite, interfering with the de novo synthesis pathway of purine nucleotides. cancer.govnih.gov This pathway is a multi-step process that builds purines from simpler precursor molecules. frontiersin.org The inhibitory action of L-Alanosine is not direct but is mediated through its conversion to an active metabolite within the cell. nih.govnih.gov

The inhibitory effects of L-Alanosine are highly specific to the branch of purine synthesis that leads to the formation of Adenosine (B11128) Monophosphate (AMP). nih.gov The de novo pathway culminates in the synthesis of Inosine (B1671953) Monophosphate (IMP), which then serves as a branch point for the production of either AMP or Guanosine Monophosphate (GMP). frontiersin.org L-Alanosine's mechanism specifically targets the enzymatic step responsible for committing IMP to the AMP synthesis pathway. cancer.govdrugbank.com

The synthesis of AMP from IMP is a two-step process. The first and committed step is the conversion of IMP to adenylosuccinate. drugbank.com This reaction is catalyzed by the enzyme adenylosuccinate synthetase (ASS). L-Alanosine, through its active metabolite, potently inhibits this conversion, effectively halting the production of adenylosuccinate and, consequently, AMP. cancer.govdrugbank.com

Role of L-Alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide as the Active Metabolite

L-Alanosine itself is a prodrug and exhibits only marginal inhibitory activity against its target enzyme. nih.gov Its potent biological effects are attributable to its intracellular conversion into a highly active metabolite. nih.govnih.gov This active form is L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, also known as alanosyl-AICOR. nih.govaacrjournals.orgnih.gov

The active metabolite, L-alanosyl-AICOR, is synthesized enzymatically within the cell. The reaction involves the conjugation of L-Alanosine with 5-amino-4-imidazolecarboxylic acid ribonucleotide (AICOR), an intermediate in the de novo purine pathway. nih.govaacrjournals.org This conjugation is catalyzed by 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide synthetase (SAICAR synthetase). nih.govnih.gov Following its formation, this active metabolite accumulates within neoplastic cells. nih.govaacrjournals.org For instance, in leukemic nodules of mice treated with L-Alanosine, the concentration of L-alanosyl-AICOR was found to be approximately 70 µM. nih.govnih.gov

L-alanosyl-AICOR is an extremely potent inhibitor of adenylosuccinate synthetase (ASS). nih.govnih.gov The inhibitory constant (Ki) of L-alanosyl-AICOR against partially purified adenylosuccinate synthetase from L5178Y/AR leukemia cells was measured to be 0.228 µM. nih.govaacrjournals.org This is in stark contrast to the parent compound, L-Alanosine, which has a Ki of 57.23 mM, demonstrating that the metabolite is several orders of magnitude more powerful as an inhibitor. nih.govaacrjournals.org This potent inhibition of ASS is considered the primary locus of action for the drug. nih.gov

CompoundTarget EnzymeKi Value
L-AlanosineAdenylosuccinate Synthetase (ASS)57.23 mM
L-Alanosyl-5-amino-4-imidazolecarboxylic Acid RibonucleotideAdenylosuccinate Synthetase (ASS)0.228 µM

This table presents the comparative inhibitory constants (Ki) of L-Alanosine and its active metabolite against adenylosuccinate synthetase, based on data from studies on murine leukemia cells. nih.govaacrjournals.org

Interestingly, L-alanosyl-AICOR has also been shown to be a competitive inhibitor of adenylosuccinate lyase, another enzyme in the purine synthesis pathway, with Ki values of approximately 1.3 µM to 1.5 µM. nih.gov

Downstream Effects on Cellular Processes

The inhibition of AMP synthesis by L-Alanosine triggers a cascade of downstream effects on various cellular processes, primarily stemming from purine deprivation.

One of the most significant consequences is the diminished synthesis of DNA. nih.govaacrjournals.org This is a direct result of the reduced pool of adenine (B156593) nucleotides available for DNA replication. nih.gov In vivo studies have demonstrated that the administration of L-Alanosine can depress DNA synthesis by 70% or more in tumor cells. nih.govaacrjournals.org

Furthermore, recent research highlights that the inhibition of de novo purine synthesis by L-Alanosine impairs mitochondrial function. nih.govnih.gov Specifically, treatment with L-Alanosine has been shown to reduce mitochondrial respiration and eliminate the spare respiratory capacity in glioblastoma cells. nih.gov This compromise in mitochondrial function is linked to a reduction in the expression of mitochondrial DNA-encoded genes. nih.gov

Another observed downstream effect is the attenuation of stemness in certain cancer cells, such as glioblastoma tumor-initiating cells. nih.govnih.gov Treatment with L-Alanosine has been found to decrease the stem cell frequency and sphere-forming capacity of these cells. nih.gov

Cellular ProcessDownstream Effect of L-AlanosineResearch Context
DNA SynthesisDepressed by ≥70%In vivo studies on tumor nodules. nih.govaacrjournals.org
Mitochondrial FunctionReduced maximal respiration and eliminated spare respiratory capacity.In vitro studies on glioblastoma cells. nih.gov
Gene ExpressionDecreased expression of mitochondrial DNA-encoded genes.In vitro studies on glioblastoma cells. nih.gov
Cancer Cell StemnessDecreased stem cell frequency and sphere-forming capacity.In vitro studies on glioblastoma cells. nih.gov

This table summarizes key downstream cellular effects resulting from the action of L-Alanosine, as observed in specific research studies.

Impact on Deoxyribonucleic Acid (DNA) Synthesis

L-Alanosine functions as a potent inhibitor of DNA synthesis by targeting a critical enzyme in the purine biosynthesis pathway. medchemexpress.comnih.gov It does not directly inhibit the enzymes of purine salvage pathways. researchgate.net The compound itself is a prodrug that is converted within the cell to its active form.

The key target of L-Alanosine's active metabolite is adenylosuccinate synthetase . medchemexpress.comresearchgate.net This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP), which is a crucial building block for DNA and RNA. medchemexpress.comdrugbank.com By inhibiting this step, L-Alanosine effectively halts the de novo production of AMP. nih.gov

Research has shown that L-Alanosine is metabolized in neoplastic cells to an adduct, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide ("L-alanosyl-AICOR"). researchgate.net This anabolite is a powerful inhibitor of adenylosuccinate synthetase, and its formation is considered responsible for the subsequent decrease in DNA synthesis observed after administration of L-Alanosine. researchgate.net The disruption of de novo purine biosynthesis by L-Alanosine is particularly pronounced in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP). medchemexpress.comnih.gov

Target EnzymePrecursorProductEffect of L-Alanosine
Adenylosuccinate SynthetaseInosine Monophosphate (IMP)AdenylosuccinateInhibition

Perturbation of Cellular Adenosine Triphosphate (ATP) Pools

A direct consequence of inhibiting the de novo purine synthesis pathway is the disruption of cellular adenosine triphosphate (ATP) pools. ATP is the primary energy currency of the cell and is vital for numerous cellular processes. By blocking the synthesis of AMP, L-Alanosine indirectly limits the substrate available for ATP generation through the purine salvage pathway.

Interactions with Other Metabolic Enzymes and Pathways

Beyond its primary impact on purine metabolism, L-Alanosine has been shown to interact with other enzymatic pathways in both bacterial and mammalian systems.

Effects on Glutamic Acid Carboxy-Lyase (Bacterial Systems)

In bacterial systems, L-Alanosine has been identified as an inhibitor of glutamic acid carboxy-lyase . nih.gov This enzyme, also known as glutamate (B1630785) decarboxylase (GAD), is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the irreversible decarboxylation of L-glutamic acid to produce γ-aminobutyric acid (GABA) and carbon dioxide. mdpi.com

In bacteria, the glutamate decarboxylase system plays a crucial role in acid resistance, allowing the microorganisms to survive in acidic environments by consuming protons during the decarboxylation reaction. wikipedia.org By inhibiting this enzyme, L-Alanosine can interfere with this protective mechanism, potentially rendering bacteria more susceptible to acidic stress.

Influence on Mitochondrial Function and Cellular Respiration (e.g., Spare Respiratory Capacity)

Recent research has highlighted the significant impact of L-Alanosine on mitochondrial function and cellular respiration, particularly in cancer cells. Treatment with L-Alanosine has been shown to compromise mitochondrial function, with a notable effect on the spare respiratory capacity . mdpi.commdpi.comnih.gov

CompoundEffect on Mitochondrial Function
L-AlanosineReduces maximal respiration
L-AlanosineEliminates spare respiratory capacity
L-AlanosineDecreases ATP production

Cellular and Molecular Determinants of L Alanosine Efficacy and Selectivity

Methylthioadenosine Phosphorylase (MTAP) Deficiency as a Biomarker for Sensitivity

MTAP deficiency has emerged as a significant biomarker indicating a tumor's susceptibility to L-Alanosine. aacrjournals.orgtandfonline.comresearchgate.net This deficiency creates a metabolic vulnerability that can be exploited by targeting the de novo purine (B94841) synthesis pathway, a critical route for the production of essential nucleic acid building blocks.

Genetic Basis of MTAP Loss: Chromosomal Locus 9p21 Deletions

The primary cause of MTAP deficiency in a wide range of human cancers is the homozygous deletion of the MTAP gene, which is located on the short arm of chromosome 9 at the 9p21 locus. nih.govnih.govashpublications.orgoncokb.org This chromosomal region is frequently lost in various malignancies, including but not limited to mesothelioma, non-small cell lung cancer, pancreatic cancer, and glioblastoma. nih.govresearchgate.netcngb.org The deletion of this locus is a common event in tumorigenesis, leading to the loss of several critical genes. ashpublications.orgnih.gov

Co-deletion with Tumor Suppressor Genes (e.g., p16, p14ARF)

The MTAP gene is situated in close proximity to the CDKN2A tumor suppressor gene on chromosome 9p21. aacrjournals.orgresearchgate.net The CDKN2A locus encodes two important cell cycle regulators, p16INK4a and p14ARF. researchgate.net Due to this proximity, deletions of the 9p21 locus often result in the co-deletion of both MTAP and CDKN2A. aacrjournals.orgwustl.edu This frequent co-occurrence suggests that the loss of MTAP is often a "passenger" deletion accompanying the loss of the well-established tumor suppressor functions of p16 and p14ARF. nih.gov The concurrent loss of these genes can be used as a surrogate marker to identify tumors with homozygous 9p21 deletions. wustl.edu

Dependence of MTAP-Deficient Cells on the De Novo Purine Synthesis Pathway

Normal cells and MTAP-proficient cancer cells can generate purines through two main pathways: the de novo synthesis pathway and the purine salvage pathway. MTAP is a key enzyme in the salvage pathway, responsible for the conversion of 5'-deoxy-5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. tandfonline.comfrontiersin.org In MTAP-deficient cells, this salvage capability is lost. tandfonline.comnih.gov Consequently, these cells become heavily reliant on the de novo purine synthesis pathway to produce the necessary purine nucleotides for DNA and RNA synthesis and other vital cellular processes. aacrjournals.orgresearchgate.netnih.gov This heightened dependence makes them particularly vulnerable to inhibitors of the de novo pathway, such as L-Alanosine. tandfonline.comnih.govaacrjournals.org L-Alanosine specifically inhibits adenylosuccinate synthetase, an enzyme crucial for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) within the de novo pathway. aacrjournals.orgmedchemexpress.com

Role of Methylthioadenosine (MTA) Accumulation in MTAP-Deficient Phenotypes

A direct consequence of MTAP deficiency is the intracellular and extracellular accumulation of its substrate, MTA. researchgate.netnih.govelsevierpure.comnih.gov This buildup of MTA is not merely a passive byproduct of the enzyme's absence; it actively contributes to the MTAP-deficient phenotype and creates additional therapeutic vulnerabilities. One of the most significant effects of MTA accumulation is the partial inhibition of protein arginine methyltransferase 5 (PRMT5). researchgate.netnih.govaacrjournals.org PRMT5 is an essential enzyme involved in various cellular processes, and its inhibition can sensitize cancer cells to further therapeutic intervention. aacrjournals.org The accumulation of MTA competes with S-adenosylmethionine (SAM), the universal methyl donor, for binding to PRMT5, thereby reducing its methyltransferase activity. aacrjournals.org This creates a state of "synthetic lethality" where MTAP-deficient cells, with their already partially inhibited PRMT5, are more susceptible to direct PRMT5 inhibitors. researchgate.netnih.gov

Purine Salvage Pathway Disruption in MTAP-Deficient Cells

The purine salvage pathway is a critical metabolic recycling system that allows cells to reuse purine bases from the degradation of nucleotides, thereby conserving energy. youtube.comyoutube.com The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages hypoxanthine (B114508) and guanine (B1146940), while adenine phosphoribosyltransferase (APRT) salvages adenine. elifesciences.org MTAP plays a unique role in this pathway by salvaging the adenine moiety from MTA. tandfonline.com

In MTAP-deficient cells, the salvage of adenine from MTA is completely abrogated. tandfonline.comnih.gov This disruption forces the cell to rely solely on the de novo synthesis pathway for the generation of adenine nucleotides. researchgate.netfrontiersin.org This metabolic reprogramming is a cornerstone of the therapeutic strategy employing L-Alanosine. By inhibiting the de novo pathway in cells that lack a functional salvage pathway, L-Alanosine can selectively starve MTAP-deficient tumor cells of essential purines, leading to cell death. aacrjournals.org

Transporter-Mediated Cellular Uptake

The entry of L-Alanosine into cancer cells is a prerequisite for its cytotoxic activity. As an amino acid analog, its cellular uptake is mediated by specific amino acid transporters embedded in the cell membrane. While the precise transporters responsible for L-Alanosine uptake have not been definitively elucidated in all cancer types, the family of Solute Carrier (SLC) transporters are known to facilitate the transport of various amino acids and their derivatives. nih.gov

For instance, in pancreatic ductal adenocarcinoma (PDAC), distinct alanine (B10760859) transporter utilization has been observed, with some transporters like SLC38A2 being highly expressed in cancer cells to facilitate alanine uptake. nih.gov It is plausible that L-Alanosine, being an alanine analog, may utilize some of these same transporters, such as those belonging to the SLC1A, SLC7A, or SLC38A families, to gain entry into the cell. nih.govnih.gov The expression levels and substrate specificity of these transporters could, therefore, represent an additional determinant of L-Alanosine efficacy.

Role of SLC7A11 (System xc⁻ Light Chain) in L-Alanosine Transport

The efficacy and selectivity of the amino acid analogue L-Alanosine are critically dependent on its transport into cancer cells, a process mediated by the solute carrier protein SLC7A11. While the outline refers to SLC7A11 as a "System L-type Amino Acid Transporter 1," it is important to clarify that SLC7A11 (also known as xCT) is the functional light chain subunit of the system xc⁻ antiporter. This system is distinct from the System L transporters (like LAT1, encoded by SLC7A5). System xc⁻ functions as a sodium-independent antiporter, exchanging extracellular L-cystine for intracellular L-glutamate at a 1:1 ratio. nih.govcancer.gov Research has conclusively identified SLC7A11 as the primary gateway for L-Alanosine into cancer cells, making its expression a key determinant of the drug's anticancer activity. researchgate.netmdpi.com

Detailed Research Findings

Seminal research utilizing the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) established a direct, positive correlation between the expression of the SLC7A11 gene and the potency of L-Alanosine. researchgate.netcapes.gov.br In a broad analysis screening 1,400 candidate anticancer drugs, L-Alanosine was one of 39 compounds whose efficacy was positively associated with SLC7A11 expression. researchgate.netcapes.gov.br This finding strongly indicates that cells with higher levels of SLC7A11 are more sensitive to L-Alanosine because they can import the drug more efficiently. mdpi.comnih.gov The reliance on this specific transporter for cellular entry is a pivotal factor in the drug's mechanism of action.

Further studies have substantiated the role of SLC7A11 in L-Alanosine's efficacy through targeted inhibition experiments. Both pharmacological and genetic inhibition of the system xc⁻ transporter lead to a marked reduction in L-Alanosine's potency. researchgate.netcapes.gov.br

Pharmacological Inhibition : The use of competitive inhibitors of system xc⁻, such as excess L-glutamate or the specific inhibitor (S)-4-carboxyphenylglycine, effectively blocks the transporter's function. In cancer cell lines with notable SLC7A11 expression, including lung (A549, HOP-62) and ovarian (SK-OV-3) cancer cells, treatment with these inhibitors significantly diminished the cytotoxic effects of L-Alanosine. researchgate.netcapes.gov.br

Genetic Inhibition : Down-regulation of SLC7A11 expression using small interfering RNA (siRNA) produced results similar to those seen with pharmacological inhibitors. By specifically reducing the amount of the transporter protein, the cells' ability to take up L-Alanosine was compromised, leading to decreased sensitivity to the drug. researchgate.netcapes.gov.br

These findings collectively confirm that SLC7A11 is not only correlated with L-Alanosine sensitivity but is functionally responsible for its transport into target cells. Consequently, the expression level of SLC7A11 can serve as a predictive biomarker for cellular response to L-Alanosine treatment. researchgate.netmdpi.com

Interactive Data Table: Effect of SLC7A11 Inhibition on L-Alanosine Potency

The following table summarizes the experimental findings on how inhibiting the SLC7A11 transporter affects the potency of L-Alanosine in various human cancer cell lines.

Cell LineCancer TypeInhibition MethodObserved Effect on L-Alanosine PotencyReference
A549 Lung CancerGlutamate (B1630785) or (S)-4-carboxyphenylglycineReduced researchgate.netcapes.gov.br
HOP-62 Lung CancerGlutamate or (S)-4-carboxyphenylglycineReduced researchgate.netcapes.gov.br
SK-OV-3 Ovarian CancerGlutamate or (S)-4-carboxyphenylglycineReduced researchgate.netcapes.gov.br
Various NCI-60 PanelsiRNA Down-regulationReduced researchgate.netcapes.gov.br

Preclinical Research and in Vitro Efficacy Studies

Selective Cytotoxicity in MTAP-Deficient Cancer Cell Lines and Tumor Models

The cornerstone of L-Alanosine preclinical research lies in its selective cytotoxicity against cancer cells lacking functional MTAP. Studies have consistently shown that MTAP-deficient cells are significantly more sensitive to L-Alanosine than their MTAP-proficient counterparts. nih.gov This differential sensitivity forms the basis of a targeted therapeutic strategy. In the absence of MTAP, tumor cells cannot utilize the salvage pathway to generate adenine (B156593), making the de novo synthesis pathway, which L-Alanosine blocks, their sole source for this essential nucleotide. tandfonline.com

The selective efficacy of L-Alanosine has been notably demonstrated in models of T-cell Acute Lymphoblastic Leukemia (T-ALL), a malignancy where MTAP deficiency is common. aacrjournals.orgnih.gov In vitro studies on primary T-ALL cells have shown a clear correlation between MTAP status and sensitivity to L-Alanosine.

T-cell Acute Lymphoblastic Leukemia (T-ALL): Research has established that MTAP-negative primary T-ALL cells are markedly more sensitive to L-Alanosine's toxic effects compared to MTAP-positive T-ALL cells. aacrjournals.orgnih.gov DNA synthesis in MTAP-negative T-ALL cells, measured by [3H]thymidine incorporation, was inhibited by L-Alanosine with a mean IC50 (half-maximal inhibitory concentration) of 4.8 µM. nih.gov In contrast, a majority of MTAP-positive primary T-ALL cells displayed a significantly higher mean IC50 of 19 µM, with 40% of these cells having an IC50 greater than 80 µM. nih.gov This demonstrates a clear therapeutic window based on MTAP expression.

P388 Leukemia: Animal models involving P388 leukemia have also been used to study L-Alanosine, contributing to the understanding of its in vivo activity and potential chronomodulated delivery. tandfonline.com

Table 1: Comparative Sensitivity of T-ALL Cells to L-Alanosine Based on MTAP Status
Cell TypeMTAP StatusMean IC50 (µM)Reference
Primary T-ALL CellsNegative (-)4.8 nih.gov
Primary T-ALL CellsPositive (+)19 (for 60% of samples) nih.gov
Primary T-ALL CellsPositive (+)>80 (for 40% of samples) nih.gov

The principle of MTAP-deficiency-driven sensitivity to L-Alanosine extends to a wide array of solid tumors where the 9p21 deletion is prevalent. researchgate.net Preclinical studies and clinical trials have investigated L-Alanosine in various MTAP-deficient solid malignancies.

Broad Spectrum: MTAP is co-deleted with the CDKN2A tumor suppressor gene in 35% to 70% of tumors such as non-small cell lung cancer (NSCLC), pancreatic cancer, glioblastoma, osteosarcoma, soft-tissue sarcoma, and mesothelioma. researchgate.net This shared genetic alteration makes these cancers theoretical candidates for L-Alanosine therapy.

Glioblastoma (GBM): In MTAP-deficient GBM models, L-Alanosine treatment has been shown to reduce stemness, a key driver of drug resistance. nih.gov This effect is linked to the impairment of mitochondrial function. nih.gov

Breast Cancer: Information regarding MTAP deficiency in primary breast cancer is limited, but several commonly studied breast cancer cell lines, including MCF-7 and MDA-MB-231, are known to be MTAP-deficient. nih.gov

Pancreatic Cancer: The synergistic anti-tumor effects of L-Alanosine with the glycolysis inhibitor 2-deoxy-d-glucose (B1664073) have been observed in MTAP-deficient pancreatic cancer cells. frontiersin.org

Melanoma: Reduced MTAP expression has been noted in primary malignant and metastatic melanoma when compared to benign nevi, suggesting a potential vulnerability. nih.gov

Clinical Investigations: A phase II clinical trial enrolled patients with MTAP-deficient solid tumors, including mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, and pancreatic cancer, to evaluate the efficacy of L-Alanosine. researchgate.netnih.gov While no objective responses were recorded, stable disease was observed in 24% of evaluable patients, including two with mesothelioma who had prolonged disease stability. nih.gov

In Vitro Modulation of Purine (B94841) and Pyrimidine Synthesis Rates

L-Alanosine's primary mechanism is the specific disruption of the de novo purine synthesis pathway. As an analog of aspartate, it is converted within the cell to a fraudulent nucleotide that inhibits adenylosuccinate synthetase, the enzyme that catalyzes the first committed step in the synthesis of AMP from IMP. nih.gov

In vitro studies using radiolabeled precursors have elucidated these effects:

Purine Synthesis: L-Alanosine was found to depress the rate of formate-¹⁴C incorporation into RNA adenine. capes.gov.br This is a direct consequence of blocking the pathway leading from IMP to AMP. Interestingly, the rate of formate (B1220265) incorporation into RNA guanine (B1146940) was increased, suggesting a potential shunting of the IMP pool toward guanine nucleotide synthesis when the adenine pathway is inhibited. capes.gov.br

Pyrimidine Synthesis: The compound has also been shown to inhibit the incorporation of aspartate-¹⁴C into RNA pyrimidines, indicating a broader impact on nucleotide metabolism beyond just adenine synthesis. capes.gov.br

Rescue Strategies for MTAP-Positive Normal Cells

A key component of the therapeutic strategy involving L-Alanosine is the protection of normal, MTAP-positive cells from its cytotoxic effects. This can be achieved by providing an exogenous source of purines that can only be utilized by cells with a functional MTAP enzyme. This differential rescue enhances the selectivity of the treatment for MTAP-deficient cancer cells. aacrjournals.org

5'-Deoxyadenosine (B1664650) (MTA): As the natural substrate for MTAP, MTA can be supplied to rescue MTAP-positive cells. tandfonline.com In these cells, MTAP cleaves MTA to adenine, which then enters the salvage pathway to produce AMP, bypassing the de novo synthesis block imposed by L-Alanosine. researchgate.net However, MTA itself can exhibit toxicity at higher concentrations. researchgate.net

9-β-D-Erythrofuranosyladenine (EFA): EFA is a novel, non-toxic analog of adenosine (B11128) that also serves as a substrate for MTAP. tandfonline.com It has been shown to be a highly effective salvage agent. Studies demonstrated that EFA could effectively rescue MTAP-positive MOLT-4 T-ALL cells from L-Alanosine toxicity, with cell viability reaching 90% of the control at a 25 µM concentration of EFA. researchgate.net Importantly, EFA was found to be up to 41-fold less cytotoxic than MTA in cultures of human hematopoietic progenitor cells, highlighting its potential for an improved therapeutic index. tandfonline.com

The ability to rescue cells from L-Alanosine toxicity is strictly dependent on their MTAP status.

MTAP-Positive Cells: Normal lymphocytes and MTAP-positive T-ALL cells are effectively protected from L-Alanosine-induced cytotoxicity by the addition of MTAP substrates like 5'-deoxyadenosine or EFA. tandfonline.comnih.gov These cells utilize their functional MTAP enzyme to convert the rescue agent into adenine, thus circumventing the L-Alanosine-induced block on de novo synthesis. aacrjournals.orgresearchgate.net

MTAP-Negative Cells: In stark contrast, MTAP-deficient tumor cells (such as CEM T-ALL cells) cannot metabolize these rescue agents and, therefore, are not protected from L-Alanosine's effects. researchgate.netnih.gov This differential rescue is the fundamental principle behind the selective targeting of MTAP-deficient cancers, aiming to kill tumor cells while sparing normal tissues. aacrjournals.org

Table 2: Differential Rescue from L-Alanosine Toxicity
Cell LineMTAP StatusRescue AgentOutcomeReference
Normal LymphocytesPositive (+)5'-DeoxyadenosineRescued from toxicity nih.gov
MTAP+ T-ALL CellsPositive (+)5'-DeoxyadenosineRescued from toxicity nih.gov
MTAP- T-ALL CellsNegative (-)5'-DeoxyadenosineNot rescued nih.gov
MOLT-4 T-ALLPositive (+)9-β-D-Erythrofuranosyladenine (EFA)Effectively rescued researchgate.net
CEM T-ALLNegative (-)9-β-D-Erythrofuranosyladenine (EFA)Not rescued researchgate.net

Efficacy in Murine Xenograft Models

L-Alanosine, an antimetabolite that inhibits de novo purine synthesis, has demonstrated notable efficacy in various preclinical murine xenograft models. These studies are crucial for establishing the compound's potential as an anticancer agent, particularly in tumors with specific genetic vulnerabilities. Research in this area has focused on its ability to inhibit tumor proliferation and enhance survival, both as a monotherapy and in combination with other treatments.

Studies on Tumor Growth Inhibition and Survival Benefit

Investigations using in vivo murine models have provided evidence of L-Alanosine's capacity to control tumor growth. A key study in a murine fibrosarcoma (Meth-A tumor) model in BALB/cBy male mice explored its effect in combination with radiation. tangotx.com The combined treatment, consisting of a single administration of L-Alanosine and a single dose of X-irradiation, resulted in a 62% tumor control rate. tangotx.com This was a significant improvement compared to radiation alone, which achieved less than 5% tumor control. tangotx.com The study found that the potentiating effect was most significant when the drug was administered 8 hours before irradiation, with a dose modification factor estimated at 1.4 for the Meth-A tumor. tangotx.com These findings highlight L-Alanosine's potential to enhance the efficacy of standard cancer therapies like radiation, leading to substantially improved tumor control.

Cancer ModelTreatment GroupTumor Control Rate (%)Source
Murine Fibrosarcoma (Meth-A)Radiation (20 Gy) Alone<5% tangotx.com
L-Alanosine (600 mg/kg) + Radiation (20 Gy)62% tangotx.com

Investigation in Specific Cancer Types (e.g., A549 NSCLC, GBM)

The therapeutic potential of L-Alanosine has been specifically investigated in cancer types known to harbor genetic deletions that make them susceptible to purine synthesis inhibition.

Glioblastoma (GBM)

In the context of glioblastoma (GBM), particularly tumors with methylthioadenosine phosphorylase (MTAP) deficiency, L-Alanosine has shown significant preclinical efficacy. MTAP is an enzyme in the purine salvage pathway, and its loss, which occurs in about 45% of GBMs, makes cancer cells highly dependent on the de novo purine synthesis pathway for survival. nih.gov

A study utilizing an orthotopic, intracranial xenograft model of MTAP-deficient GBM demonstrated that L-Alanosine could sensitize GBM cells to the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ). nih.gov While L-Alanosine as a single agent showed some effect, the combination of L-Alanosine and TMZ was significantly more efficacious in inhibiting GBM growth in vivo compared to either single agent or the vehicle control. nih.gov This suggests that inhibiting de novo purine synthesis with L-Alanosine compromises the ability of GBM cells to withstand treatment with DNA-damaging agents like TMZ. nih.gov

Cancer ModelTreatment GroupObserved EfficacySource
Orthotopic MTAP-deficient Glioblastoma (GBM)VehicleBaseline tumor growth nih.gov
L-Alanosine (ALA)Inhibition of tumor growth compared to vehicle nih.gov
L-Alanosine (ALA) + Temozolomide (TMZ)More efficacious in inhibiting tumor growth than single-agent treatment nih.gov

A549 Non-Small Cell Lung Cancer (NSCLC)

The rationale for using L-Alanosine extends to other MTAP-deficient cancers, including non-small cell lung cancer (NSCLC). Preclinical studies have generally shown selective cytotoxic activity of L-Alanosine in a variety of MTAP-deficient tumors, which formed the basis for clinical investigations. researchgate.net A Phase II clinical trial was conducted to evaluate L-Alanosine in patients with various MTAP-deficient solid tumors, which included a cohort of 13 NSCLC patients. nih.govpage-meeting.org However, specific preclinical data on the efficacy of L-Alanosine in A549 NSCLC xenograft models is not extensively detailed in the available literature. In vitro studies have indicated that MTAP-deficient cell lines are significantly more susceptible to the cytotoxic effects of L-Alanosine treatment compared to MTAP-proficient cells, providing a strong basis for its application in MTAP-deleted lung cancers. nih.gov

Clinical Research and Therapeutic Development of L Alanosine

Early-Phase Clinical Trials (Phase I and II)

The clinical development of L-Alanosine, an antitumor antibiotic that inhibits purine (B94841) metabolism, has been marked by a series of early-phase clinical trials aimed at determining its safety, optimal dosing, and efficacy in various cancer types. nih.gov These studies have provided critical insights into the compound's therapeutic potential and limitations.

Historical Investigations and Their Outcomes

Initial clinical investigations of L-Alanosine began with Phase I trials to establish its safety profile and maximum tolerated dose (MTD). A notable Phase I trial conducted in 1983 involved 22 evaluable patients and established an MTD of 320 mg/m²/day for 5 days, with the dose-limiting toxicity being oral mucositis. nih.gov The recommended dose for subsequent Phase II evaluation was set at 160 mg/m²/day for 5 days, administered every three weeks. nih.gov

Following the Phase I studies, a Phase II trial was conducted in 1983 to evaluate L-Alanosine in 30 patients with advanced metastatic colorectal adenocarcinoma. nih.gov In this study, no patients achieved a complete or partial response to the treatment. nih.gov The primary toxicity observed was stomatitis. nih.gov These early studies, while establishing a safety profile, demonstrated a lack of significant single-agent activity in an unselected patient population.

Contemporary Phase II Studies in MTAP-Deficient Malignancies

More recent clinical research has focused on a targeted approach, investigating L-Alanosine in patients with tumors deficient in methylthioadenosine phosphorylase (MTAP). nih.gov MTAP-deficient tumors are reliant on the de novo pathway for purine synthesis, making them theoretically more susceptible to inhibitors of this pathway like L-Alanosine. nih.govaacrjournals.org This hypothesis led to the initiation of Phase II trials specifically in this patient population. mesotheliomaweb.org

A significant multicenter, open-label Phase II study was designed to assess the efficacy and safety of L-Alanosine in patients with various MTAP-deficient solid tumors. nih.govclinicaltrials.gov The study's primary objectives were to determine response rates, time to response, duration of response, and progression-free survival. clinicaltrials.gov

The pivotal Phase II trial enrolled 65 patients with MTAP-deficient cancers across several cohorts. nih.gov The distribution of patients among the different cancer types was as follows:

Cancer TypeNumber of Patients Enrolled
Mesothelioma16
Non-Small Cell Lung Cancer (NSCLC)13
Soft Tissue Sarcoma15
Osteosarcoma7
Pancreatic Cancer14

Of the 65 patients enrolled, 55 were evaluable for a response to the treatment. nih.gov The study ultimately found that L-Alanosine was ineffective at the administered dose and schedule in these patients with advanced MTAP-deficient tumors. nih.gov

Evaluation of Clinical Activity and Response Rates

The clinical activity of L-Alanosine in these trials was evaluated based on objective response rates and the incidence of disease stabilization.

Mechanisms of Therapeutic Resistance to L Alanosine and Overcoming Strategies

Acquired Resistance in Murine Tumor Models

Studies conducted on murine tumor models, such as Leukemia L1210 and P388, have been instrumental in understanding the development of resistance to L-Alanosine. nih.gov Research has focused on elucidating the biochemical changes within tumor cells that allow them to evade the cytotoxic effects of the drug. nih.gov While specific molecular mechanisms of acquired resistance in these models are complex, they generally involve adaptations that restore the tumor's ability to produce or acquire essential purine (B94841) nucleotides despite the inhibition of the de novo synthesis pathway. These adaptations underscore the plasticity of cancer cells in response to therapeutic pressure.

Role of the Purine Salvage Pathway in Mediating Resistance

The primary mechanism of intrinsic and acquired resistance to L-Alanosine is the functional capacity of the purine salvage pathway. nih.govtandfonline.com This metabolic route allows cells to recycle purine bases (adenine, guanine (B1146940), and hypoxanthine) from the degradation of nucleic acids to synthesize new nucleotides. youtube.comyoutube.com

The efficacy of L-Alanosine is predicated on the absence of this pathway in cancer cells, a condition often arising from the deletion of the MTAP gene located on chromosome 9p21. tandfonline.comresearchgate.net

MTAP-Proficient Cells: Normal cells and cancer cells that retain a functional MTAP enzyme can utilize the salvage pathway to generate adenine (B156593) nucleotides from methylthioadenosine (MTA). tandfonline.com This capability renders them inherently resistant to L-Alanosine, as they can bypass the drug-induced block in the de novo pathway.

Resistance in MTAP-Deficient Tumors: Resistance can emerge in MTAP-deficient tumors if they develop mechanisms to reactivate or utilize alternative salvage routes, effectively compensating for the L-Alanosine-induced adenine starvation.

The presence of a functional salvage pathway is a critical determinant of L-Alanosine's activity, making it a key focus in understanding treatment failure. tandfonline.com

Influence of Adenine Supply from the Plasma and Adjacent Tissues

A significant challenge to the selective action of L-Alanosine in a clinical setting is the availability of exogenous purines from the host environment. researchgate.net Even if a tumor is MTAP-deficient, its cells can potentially import adenine and other purines directly from the plasma and surrounding tissues. This external supply can be utilized by the tumor cells' salvage machinery to produce the necessary nucleotides for survival and proliferation, thereby neutralizing the effect of L-Alanosine.

This "non-autonomous" supply of adenine is considered a major reason for the disappointing results of clinical trials where L-Alanosine failed to show significant objective responses, even in patients with confirmed MTAP-deficient tumors. nih.govresearchgate.net The systemic availability of purines creates a scenario where a sufficient therapeutic window between eradicating the tumor and harming normal tissues is difficult to achieve. researchgate.net

Cross-Resistance Profiles with Other Antineoplastic Agents

An important aspect of any chemotherapeutic agent is its cross-resistance profile with other drugs, as this determines its utility in combination therapies and for treating refractory tumors.

Research has shown that L-Alanosine has a favorable cross-resistance profile, making it a candidate for treating tumors that have become resistant to other common anticancer drugs. tandfonline.com

Methotrexate (B535133) Resistance: L-Alanosine has been evaluated in methotrexate-resistant tumor cells. Resistance to methotrexate is often caused by the amplification of the dihydrofolate reductase (DHFR) gene. tandfonline.comnih.gov Studies have demonstrated that L-Alanosine is not cross-resistant in such cell lines. tandfonline.comresearchgate.net This suggests that L-Alanosine could be effective in patients whose tumors have developed resistance to methotrexate through DHFR amplification.

Multidrug Resistance (MDR): L-Alanosine has also been tested against various MDR cell lines. These cells exhibit resistance to a broad range of chemotherapeutics due to the overexpression of drug efflux pumps like P-glycoprotein (MDR1), MRP1, or BCRP. nih.govtandfonline.com Investigations have consistently found that none of these MDR cell lines are cross-resistant to L-Alanosine. nih.govtandfonline.com This indicates that L-Alanosine is not a substrate for these common efflux pumps and may be suitable for treating multidrug-resistant and refractory tumors. nih.gov

The table below summarizes the cross-resistance findings for L-Alanosine in specific resistant cell lines.

Table 1: L-Alanosine Cross-Resistance in Resistant Cancer Cell Lines

Cell Line Resistance Mechanism Cross-Resistance to L-Alanosine Reference
CEM/MTX1500LV Methotrexate-resistant (DHFR amplification) No researchgate.net
CEM/ADR5000 Multidrug-resistant (P-glycoprotein/MDR1 overexpression) No nih.gov
HL-60/AR Multidrug-resistant (MRP1 overexpression) No nih.gov
MDA-MB-231-BCRP Multidrug-resistant (BCRP overexpression) No nih.gov

Approaches to Circumvent Resistance

Overcoming the mechanisms of resistance to L-Alanosine is critical to realizing its therapeutic potential. Strategies primarily focus on enhancing its selectivity and overcoming the protective effects of the tumor microenvironment and systemic factors.

Given that systemic administration of L-Alanosine is hampered by the availability of plasma adenine, strategies for selective or localized delivery are being considered to improve its therapeutic index. researchgate.net

Combination Therapies: One approach is to combine L-Alanosine with other agents to enhance its efficacy or mitigate resistance. For instance, combining it with temozolomide (B1682018) has been shown to sensitize glioblastoma cells to treatment. nih.govmedchemexpress.com Another proposed combination involves the use of 9-β-D-erythrofuranosyladenine (EFA) as a salvage agent for normal cells, which could potentially increase the therapeutic window of L-Alanosine. tandfonline.com

Localized Therapy: Although not extensively studied, localized delivery of L-Alanosine directly to the tumor site could be a viable strategy. This would maximize the drug concentration within the tumor microenvironment while minimizing systemic exposure. Such an approach could potentially overcome the resistance mediated by adenine supplied from the plasma, making the treatment more effective against MTAP-deficient tumors.

Chronotherapy: The timing of drug administration can influence both efficacy and toxicity. Studies have suggested that the chronobiological delivery of L-Alanosine, specifically during the mid-to-late activity span in mice, improves its therapeutic index. tandfonline.com This concept of "chronomodulated" infusion could be a strategy to optimize treatment schedules in clinical settings. tandfonline.com

These approaches aim to exploit the inherent vulnerability of MTAP-deficient tumors while navigating the complex challenges of therapeutic resistance.

Combination Modalities

The exploration of L-Alanosine in combination with other therapeutic agents is a strategic approach aimed at enhancing its antitumor activity and overcoming mechanisms of resistance. Research has indicated that L-Alanosine's efficacy can be potentiated when used as part of a multi-agent regimen, particularly in tumors with specific molecular characteristics, such as methylthioadenosine phosphorylase (MTAP) deficiency.

One area of investigation involves combining L-Alanosine with other chemotherapy drugs. For instance, studies have explored its use with temozolomide in glioblastoma xenograft mouse models. This combination has been shown to inhibit tumor growth and prolong survival rates. medchemexpress.com Research in glioblastoma cells indicated that L-Alanosine can inhibit mitochondrial function and reduce cancer stemness, which may contribute to a synergistic inhibitory effect when combined with temozolomide. medchemexpress.com Furthermore, L-Alanosine has been found not to share cross-resistance with multidrug-resistant (MDR) tumor cell lines that overexpress MDR1, MRP1, or BCRP genes, suggesting its potential utility in treating refractory tumors that have developed resistance to other chemotherapies. tandfonline.com

Another innovative combination strategy involves the use of salvage agents to protect normal, non-cancerous cells from the cytotoxic effects of L-Alanosine. Since L-Alanosine targets the de novo purine synthesis pathway, MTAP-deficient cancer cells are particularly vulnerable. cancer.gov Normal cells, which possess functional MTAP, can utilize the purine salvage pathway to bypass this inhibition if a suitable substrate is provided. Based on this principle, the synthetic MTAP substrate 9-β-D-erythrofuranosyladenine (EFA) was developed as a salvage agent. tandfonline.com Co-administration of EFA with L-Alanosine is designed to rescue normal MTAP-positive cells from toxicity, thereby potentially increasing the therapeutic index of L-Alanosine and allowing for more effective targeting of MTAP-negative tumor cells. tandfonline.com

Table 1: Research Findings on L-Alanosine Combination Modalities

Combination Agent Cancer Model Key Findings Reference
Temozolomide Glioblastoma (GBM) xenograft mouse models Exhibited antitumor activity, inhibited tumor growth, and prolonged survival rate. medchemexpress.com medchemexpress.com
Temozolomide Glioblastoma (GBM) cells Showed a synergistic inhibitory effect; L-Alanosine inhibited mitochondrial function and reduced cancer stemness. medchemexpress.com medchemexpress.com
9-β-D-erythrofuranosyladenine (EFA) T-cell acute lymphoblastic leukemia EFA was shown to be an effective salvage agent for MTAP-selective therapy with L-Alanosine, potentially increasing the therapeutic index. tandfonline.com tandfonline.com

Chronobiological Approaches to Drug Administration

Chronobiology, the study of how biological rhythms impact physiological processes, offers a promising avenue for optimizing the therapeutic window of L-Alanosine. Chronotherapy, the timed administration of drugs according to the body's circadian rhythms, can enhance efficacy while minimizing toxicity by exploiting the different temporal patterns of metabolic activity between cancerous and normal cells. nih.gov

Research in mice has demonstrated a significant circadian dependency for both the toxicity and efficacy of L-Alanosine (also referred to as SDX-102). aacrjournals.orgnih.gov Studies investigating the effects of administering the drug at different times throughout a 24-hour cycle revealed that the timing of administration profoundly impacts tolerability. For instance, in mice synchronized to a 12-hour light-dark cycle, dosing at 19 hours after light onset (HALO), which corresponds to the mid-to-late activity span for these nocturnal animals, resulted in a five-fold reduction in lethality from a single dose and a three-fold reduction after multiple doses compared to the time of worst tolerability. nih.gov This optimal timing was also associated with significantly less neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. nih.gov

The antitumor efficacy of L-Alanosine also exhibits a circadian pattern. In mice with P388 leukemia, a model deficient in MTAP, a minor improvement in survival was observed when L-Alanosine was administered at 7 or 23 hours after light onset. nih.gov This suggests that the timing that is least toxic to the host may not perfectly align with the timing that is most effective against the tumor, presenting a complex optimization problem. This bimodal pattern in antitumor efficacy may reflect the influence of circadian rhythms on various metabolic pathways relevant to L-Alanosine's mechanism of action. aacrjournals.org

The expression of key enzymes involved in purine metabolism, which L-Alanosine targets, can be under circadian control. A study found that the expression of methylthioadenosine phosphorylase (MTAP) in the small intestine of mice followed a circadian rhythm, with a peak at 6:30 hours after light onset. nih.gov This rhythmic expression of a key enzyme in the purine salvage pathway could partly explain the circadian-dependent toxicity of L-Alanosine, as the host's ability to mitigate the drug's effects varies throughout the day. These findings strongly support the concept of using chronomodulated infusion schedules for L-Alanosine in clinical settings to improve its therapeutic index. tandfonline.comnih.gov

Table 2: Chronobiological Research Findings for L-Alanosine (SDX-102) in Mice

Parameter Finding Time Reference (HALO*) Significance Reference
Toxicity (Lethality) Lowest toxicity / Best survival 19 HALO 3- to 5-fold reduced lethality compared to worst time. nih.gov
Myelosuppression Less neutropenia, lymphopenia, and bone marrow lesions 19 HALO Significantly reduced hematological toxicity. nih.gov
Antitumor Efficacy Minor survival improvement in P388 leukemia 7 or 23 HALO Suggests a bimodal pattern of antitumor activity. nih.gov
MTAP Expression Peak expression in small intestinal mucosa 6:30 HALO Indicates circadian regulation of a key enzyme in purine salvage. nih.gov
Circadian Disruption Transient suppression of body temperature and locomotor activity rhythms 7 HALO Drug administration can temporarily ablate host circadian outputs. aacrjournals.orgnih.gov

\HALO: Hours After Light Onset*

Combination Therapies and Synergistic Interactions with L Alanosine

Combined Treatment with Chemotherapeutic Agents

The rationale for combining L-Alanosine with other cytotoxic drugs lies in the potential for multi-pronged attacks on cancer cell proliferation and survival. By targeting different cellular pathways simultaneously, combination therapies can achieve a greater therapeutic effect than single-agent treatments.

Synergistic Effects with Paclitaxel in Xenograft Models

Preclinical research has demonstrated a significant synergistic relationship between L-Alanosine and the widely used chemotherapeutic agent, Paclitaxel. In a study utilizing A549 non-small cell lung cancer (NSCLC) xenografts in SCID mice, the concurrent administration of L-Alanosine and Paclitaxel resulted in a more pronounced inhibition of tumor growth compared to either agent used alone. nih.gov

The time for tumors to reach ten times their initial volume was notably extended in the combination group to over 60 days, compared to 32.2 days for the control group, 29.6 days for L-Alanosine alone, and 43.2 days for Paclitaxel alone. nih.gov A remarkable outcome of this combination was the observation of complete tumor regression in three out of eight mice in the combination therapy group by the end of the 60-day study, a result not seen in the other treatment arms. nih.gov

Interactive Table: Efficacy of L-Alanosine and Paclitaxel in A549 NSCLC Xenografts

Treatment GroupTime to 10x Initial Tumor Volume (days)Tumor-Free Mice at Day 60
Control32.20/8
L-Alanosine29.60/8
Paclitaxel43.20/8
L-Alanosine + Paclitaxel>603/8

Data sourced from a study on A549 NSCLC murine tumor xenografts. nih.gov

These findings suggest that L-Alanosine can significantly enhance the antitumor activity of Paclitaxel, offering a potential combination strategy for cancers with specific metabolic vulnerabilities, such as those with methylthioadenosine phosphorylase (MTAP) deficiency. nih.gov

Synergistic Inhibitory Activity with Temozolomide (B1682018)

L-Alanosine has been shown to sensitize glioblastoma (GBM) cells to the alkylating agent Temozolomide (TMZ), the standard-of-care chemotherapy for this aggressive brain tumor. cureus.com This synergistic effect is particularly noted in GBM cells with MTAP deletion, a common genetic alteration in this cancer type. cureus.com By inhibiting de novo purine (B94841) synthesis, L-Alanosine appears to impair mitochondrial function and reduce the "stemness" of brain tumor initiating cells, thereby lowering their resistance to chemotherapy. cureus.com

In preclinical orthotopic GBM models, the combination of L-Alanosine and TMZ has demonstrated the potential for a more durable response compared to either agent alone, highlighting a promising avenue for improving outcomes in patients with MTAP-deficient glioblastomas. nih.gov

Integration with Radiation Therapy

The combination of L-Alanosine with radiation therapy has been investigated as a strategy to enhance the tumor-killing effects of radiation, with preclinical studies indicating a potentiation of tumor control rates.

Potentiation of Tumor Control Rates in Preclinical Models

In a murine fibrosarcoma model (Meth-A tumor), the combination of a single administration of L-Alanosine with a single dose of X-irradiation led to a dramatic increase in tumor control. nih.govnih.gov While radiation alone resulted in less than 5% tumor control, the combined treatment achieved a 62% tumor control rate. nih.govnih.gov The dose modification factor for L-Alanosine in this model was estimated to be 1.4, indicating a significant enhancement of the radiation effect. nih.govnih.gov These findings suggest that L-Alanosine may act as a radiation-sensitizing agent, potentially by inhibiting the repair of radiation-induced DNA damage. nih.govnih.gov

Interactive Table: Tumor Control Rates with L-Alanosine and Radiation in Murine Fibrosarcoma

Treatment GroupTumor Control Rate
Radiation Alone (20 Gy)<5%
L-Alanosine (600 mg/kg) + Radiation (20 Gy)62%

Data from an in vivo study on Meth-A tumors in BALB/cBy male mice. nih.govnih.gov

Time and Sequence Dependency of Combined Modalities

The efficacy of the combined L-Alanosine and radiation therapy is highly dependent on the timing and sequence of administration. nih.govnih.gov The potentiating effect of L-Alanosine was found to be greatest when the drug was administered 8 hours prior to X-irradiation. nih.govnih.gov A reduction in efficacy was observed when the interval between drug administration and irradiation was less than 8 hours. nih.govnih.gov This time-dependency suggests that the metabolic effects of L-Alanosine need to be established within the tumor cells to effectively enhance their sensitivity to radiation.

Strategies Involving Salvage Pathway Substrates

A key strategy in the therapeutic application of L-Alanosine involves exploiting the differences in purine metabolism between normal and cancerous cells, particularly those deficient in the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is crucial for the purine salvage pathway.

In vitro studies have shown that normal cells, which are proficient in the MTAP salvage pathway, can be protected from the toxic effects of L-Alanosine by the administration of a salvage agent like 5'-deoxyadenosine (B1664650). mdpi.com In contrast, MTAP-deficient tumor cells, which are reliant on the de novo purine synthesis pathway that L-Alanosine blocks, are not rescued by these salvage agents and are selectively killed. mdpi.com This creates a therapeutic window where L-Alanosine, potentially in combination with a salvage pathway substrate, could target MTAP-deficient tumors while minimizing toxicity to normal tissues. mdpi.com This approach underscores the potential for a personalized medicine strategy based on the specific metabolic profile of a patient's tumor.

Co-administration of MTAP Substrates for Normal Cell Protection

A key strategy to improve the therapeutic index of L-Alanosine involves the co-administration of substrates for the MTAP enzyme. Normal cells, which possess functional MTAP, can utilize these substrates to bypass the block in de novo purine synthesis and generate essential adenine (B156593) nucleotides through the salvage pathway. In contrast, MTAP-deficient tumor cells cannot utilize these substrates and remain susceptible to L-Alanosine's cytotoxic effects. nih.gov

This selective rescue approach aims to mitigate the toxicity of L-Alanosine to healthy tissues. nih.gov Two primary MTAP substrates have been investigated for this purpose: 5'-deoxy-5'-methylthioadenosine (MTA) and 9-β-D-erythrofuranosyladenine (EFA).

Methylthioadenosine (MTA)

MTA is the natural substrate for MTAP and has been shown to rescue MTAP-positive cells from L-Alanosine-induced toxicity in vitro. scirp.orgscirp.org However, the clinical utility of MTA is limited by its own potential toxicities, including a risk of coronary vasodilation. tandfonline.com Furthermore, some studies suggest that at higher, yet still non-toxic concentrations, MTA only provides partial rescue of normal cells. nih.gov There is also evidence indicating that in an in vivo setting, adenine salvaged from plasma and surrounding tissues can be sufficient to protect MTAP-deficient tumors from purine synthesis inhibitors, potentially diminishing the selective advantage of MTA co-therapy. scirp.orgresearchgate.net

9-β-D-erythrofuranosyladenine (EFA)

EFA has emerged as a promising alternative to MTA for selective rescue. nih.gov Research indicates that EFA is significantly less toxic to hematopoietic progenitor cells compared to MTA. nih.govresearchgate.net In preclinical models, EFA has demonstrated effective and selective rescue of MTAP-positive cells from L-Alanosine toxicity at concentrations that are not harmful to the cells. nih.govresearchgate.net For instance, in one study, EFA effectively rescued MTAP+ MOLT-4 cells from L-Alanosine, achieving 90% cell viability at a concentration of 25 μM, whereas higher concentrations of MTA proved to be toxic. nih.govresearchgate.net These findings suggest that the combination of L-Alanosine with EFA could offer a superior therapeutic index compared to L-Alanosine alone or in combination with MTA. tandfonline.comnih.gov

Table 1: Comparison of MTAP Substrates for Selective Rescue from L-Alanosine Toxicity

Substrate Efficacy in Rescuing MTAP+ Cells Notable Findings
MTA Demonstrated rescue in vitro. scirp.orgscirp.org Potential for toxicity at higher concentrations and incomplete rescue. nih.gov In vivo, adenine from surrounding tissue may reduce selectivity. scirp.orgresearchgate.net
EFA Effective and selective rescue at non-toxic concentrations. nih.govresearchgate.net Significantly lower cytotoxicity compared to MTA. nih.govresearchgate.net Considered a superior salvage agent for enhancing the therapeutic index of L-Alanosine. nih.gov

Improving Therapeutic Index through Selective Rescue

The overarching goal of co-administering MTAP substrates with L-Alanosine is to improve the drug's therapeutic index—the ratio between its toxic dose and its therapeutic dose. By selectively protecting normal cells, higher, more effective doses of L-Alanosine could potentially be used to target MTAP-deficient tumors without causing dose-limiting toxicities in the patient.

The successful application of this strategy hinges on the differential metabolic capabilities between normal (MTAP-proficient) and cancerous (MTAP-deficient) cells. This selective rescue has been demonstrated in various preclinical models, including those for T-cell acute lymphoblastic leukemia (T-ALL), where normal lymphocytes and MTAP+ T-ALL cells were rescued from L-Alanosine toxicity by an MTAP substrate, while MTAP- T-ALL cells were not. nih.gov

Synergistic Interactions with Other Chemotherapeutic Agents

Beyond the protective effects of MTAP substrates, L-Alanosine has shown synergistic or enhanced cytotoxic effects when combined with other anticancer agents. These combinations aim to attack cancer cells through multiple, complementary mechanisms.

Guanine (B1146940): A novel synergistic effect has been observed between L-Alanosine and guanine. In the presence of low concentrations of L-Alanosine, cells exhibit increased sensitivity to guanine. This interaction is believed to be due to the regulatory effect of guanine nucleotides on the enzyme adenylosuccinate synthetase, the target of L-Alanosine. The growth inhibitory effects of this combination can be reversed by the addition of adenine. nih.gov

2-Deoxy-D-glucose (B1664073) (2-DG): In pancreatic cancer cells with MTAP deficiency, a synergistic effect has been demonstrated between L-Alanosine and the glycolysis inhibitor 2-DG. aacrjournals.orgaacrjournals.org MTAP-deficient cells exhibit increased glycolysis and de novo purine synthesis. aacrjournals.orgaacrjournals.org The combination of L-Alanosine and 2-DG simultaneously targets both of these metabolic pathways, leading to enhanced cancer cell death. aacrjournals.orgaacrjournals.org

Temozolomide (TMZ): In models of glioblastoma (GBM), L-Alanosine has been shown to sensitize MTAP-deficient GBM cells to the alkylating agent temozolomide. L-Alanosine treatment can impair mitochondrial function and reduce the "stemness" of brain tumor-initiating cells, making them more susceptible to the DNA-damaging effects of TMZ. nih.gov

Table 2: Synergistic Interactions of L-Alanosine with Other Agents

Combination Agent Cancer Type Mechanism of Synergy Research Finding
Guanine Chinese Hamster Ovary (CHO) cells, Human Diploid Fibroblasts (HDF) Guanine nucleotides appear to regulate adenylosuccinate synthetase, enhancing the inhibitory effect of L-Alanosine. Increased sensitivity to guanine in the presence of subinhibitory concentrations of L-Alanosine. nih.gov
2-Deoxy-D-glucose (2-DG) Pancreatic Cancer Dual targeting of de novo purine synthesis and glycolysis in MTAP-deficient cells. aacrjournals.orgaacrjournals.org Synergistic killing of MTAP-deficient pancreatic cancer cells. aacrjournals.orgaacrjournals.org
Temozolomide (TMZ) Glioblastoma (GBM) L-Alanosine impairs mitochondrial function and reduces cancer cell "stemness," increasing sensitivity to TMZ. nih.gov L-Alanosine sensitizes MTAP-deficient GBM cells to temozolomide in vitro and in an orthotopic model. nih.gov

L Alanosine Analogues, Derivatives, and Prodrugs in Drug Discovery

Design and Synthesis of Novel L-Alanosine-Related Compounds

The design of novel compounds related to L-alanosine is primarily guided by its mechanism of action. L-Alanosine itself is a prodrug that is converted intracellularly to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). nih.gov This active form is a potent inhibitor of adenylosuccinate synthetase. nih.gov Therefore, the design strategies for new L-alanosine-related compounds often focus on two main approaches: creating more stable or potent analogues of the active metabolite, or developing prodrugs with improved pharmacokinetic properties, such as enhanced cellular uptake and targeted activation. science.govnih.gov

The synthesis of L-alanosine analogues can be approached through various synthetic routes, often starting from readily available chiral precursors like L-serine. Modifications can be introduced at several positions, including the N-hydroxy-N-nitrosamino group, the amino acid backbone, and the carboxyl group. For instance, N-substituted analogues could be synthesized to explore the impact of different substituents on activity and stability. nih.gov Additionally, side-chain modifications can be explored to alter the compound's physicochemical properties. mdpi.com

Prodrug strategies are a key area of focus in the design of new L-alanosine-related compounds. science.govresearchgate.net The goal is to mask the active functional groups of L-alanosine to improve its delivery to target cells and minimize off-target toxicity. Common prodrug approaches include the formation of esters at the carboxyl group or the attachment of amino acids or peptides to the amino group. nih.govnih.gov These modifications can enhance solubility, improve transport across cell membranes via amino acid or peptide transporters, and allow for targeted release of the active drug by specific enzymes within cancer cells. nih.gov For example, a general approach to prodrug design involves linking a promoiety to the parent drug via a labile linker, which is cleaved under specific physiological conditions to release the active compound. researchgate.netfrontiersin.org

Evaluation of Analogues for Adenylosuccinate Synthetase Inhibitory Activity

A critical step in the development of L-alanosine analogues is the evaluation of their ability to inhibit adenylosuccinate synthetase. This is typically done through in vitro enzymatic assays that measure the activity of the enzyme in the presence of the test compounds. The potency of the inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

L-Alanosine itself is a relatively weak inhibitor of adenylosuccinate synthetase. However, its intracellularly formed metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), is a highly potent inhibitor of the enzyme. nih.gov The inhibitory activity of L-alanosine and its active metabolite against adenylosuccinate synthetase provides a benchmark for the evaluation of newly synthesized analogues.

CompoundTarget EnzymeInhibition Constant (Ki)
L-AlanosineAdenylosuccinate Synthetase57.23 mM
L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotideAdenylosuccinate Synthetase0.228 µM

This table presents the inhibitory activity of L-Alanosine and its active metabolite against adenylosuccinate synthetase. Data sourced from nih.gov.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. For L-alanosine analogues, SAR studies would aim to identify the key structural features required for potent inhibition of adenylosuccinate synthetase and to guide the design of more effective compounds. youtube.commdpi.com

Based on the potent activity of the active metabolite, alanosyl-AICOR, several key structural features can be inferred as crucial for inhibitory activity. nih.gov The N-hydroxy-N-nitrosamino group of L-alanosine is essential for its biological activity, as it is involved in the enzymatic conversion to the active metabolite. nih.gov The L-configuration of the amino acid backbone is also likely critical for proper recognition and binding to the active site of the enzymes involved in its metabolism and action.

A comprehensive SAR study would involve the synthesis of a series of analogues with systematic modifications to different parts of the molecule and the evaluation of their inhibitory activity. For example, an "alanine scan" could be performed, where the alanine (B10760859) residue of L-alanosine is replaced with other amino acids to probe the importance of the side chain. nih.gov Modifications to the N-hydroxy-N-nitrosamino moiety could also provide insights into the electronic and steric requirements for activity. While detailed SAR studies for a broad range of synthetic L-alanosine analogues are not extensively reported in the public domain, the principles of medicinal chemistry suggest that optimizing the lipophilicity, polarity, and steric bulk of the molecule could lead to analogues with improved pharmacological profiles. youtube.com

Biosynthesis and Natural Product Research of L Alanosine

Elucidation of Biosynthetic Pathways from Streptomyces alanosinicus

The biosynthetic pathway for L-alanosine has been elucidated through the discovery and characterization of its biosynthetic gene cluster (BGC) in the producing organism, Streptomyces alanosinicus ATCC 15710. nih.govnih.gov Independent research groups identified the gene cluster, designated ala or aln, responsible for the production of this diazeniumdiolate natural product. nih.govresearchgate.net

The core of the biosynthetic hypothesis begins with O-phospho-L-serine. nih.govbiorxiv.org Through a series of enzymatic transformations, this precursor is converted into the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). nih.govnih.gov Gene disruption studies and stable isotope feeding experiments were crucial in identifying the essential genes within the cluster and confirming the biosynthetic precursors. nih.govbiorxiv.org A key finding was that L-Dap is loaded onto a free-standing peptidyl carrier protein (PCP), a proposed mechanism to manage and stabilize reactive intermediates on the path to forming the final diazeniumdiolate structure. nih.govbiorxiv.org This foundational work has paved the way for a deeper biochemical understanding of how the distinctive N-nitroso group is enzymatically installed. nih.gov

Identification and Characterization of Biosynthetic Enzymes (e.g., AlnD, AlnE, AlnF, AlnI)

The L-alanosine biosynthetic gene cluster contains a suite of enzymes, each with a specific role in the assembly of the molecule. Key enzymes that have been characterized are detailed below. The nomenclature may vary between reporting research groups (aln vs. ala).

Biochemical analysis has confirmed the functions of several of these enzymes. For instance, it has been demonstrated that the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) is a key intermediate synthesized within the pathway and is subsequently loaded onto a peptidyl carrier protein (PCP) domain. nih.gov This step is considered a strategy to handle unstable intermediates during biosynthesis. biorxiv.org The gene cluster also contains genes like alnM and alnN (also referred to as alaI and alaJ), which encode for an aspartate-nitrosuccinate (ANS) pathway, suggesting that nitrous acid is a likely precursor for the N-nitroso group. researchgate.net

Table 1: Key Biosynthetic Enzymes in L-Alanosine Pathway

Gene Proposed Function Role in Pathway
AlnD/AlaD Peptidyl carrier protein (PCP) Binds and shuttles biosynthetic intermediates. nih.govnih.gov
AlnE/AlaC Adenylation (A) domain Specifically recognizes and activates L-Dap for loading onto the PCP. nih.gov
AlnF/AlaB L-Dap synthase Catalyzes the synthesis of the precursor L-2,3-diaminopropionic acid (L-Dap). nih.gov
AlnI/AlaI Nitrate reductase Part of a proposed pathway for generating the nitroso group from nitrate. researchgate.netacs.org
AlnJ/AlaJ Nitrite (B80452) reductase Part of a proposed pathway for generating the nitroso group from nitrate. researchgate.netacs.org

N-N Bond Formation in L-Alanosine Biosynthesis: The Diazeniumdiolate Group

The formation of the N-N bond in the diazeniumdiolate group is a critical and biochemically challenging step in L-alanosine biosynthesis. researchgate.net The diazeniumdiolate, or N-nitrosohydroxylamine, group is responsible for many of L-alanosine's biological activities, including its ability to chelate metals and release nitric oxide (NO) upon metabolism. nih.govbiorxiv.org

While the precise enzymatic mechanism for the N-N bond formation remains an area of active investigation, the identification of the biosynthetic gene cluster has provided significant clues. The pathway involves the generation of a reactive nitrogen species that can nitrosate an amino group on the L-Dap precursor. The presence of genes homologous to those in the aspartate-nitrosuccinate (ANS) pathway (alnM/alaI and alnN/alaJ) in the original S. alanosinicus strain strongly suggests that nitrous acid, derived from nitrate/nitrite, serves as the key precursor for the N-nitroso moiety. researchgate.net However, the lack of known homologs to N-nitrosating enzymes within the gene cluster has also led to proposals of a potentially novel mechanism for this transformation. nih.gov It has been suggested that non-enzymatic N-nitrosation using nitrite could potentially occur. researchgate.net

Alternative Biosynthetic Pathways: Role of Nitrate-Nitrite Reductases

Recent research has revealed that not all L-alanosine producers use the same initial steps for generating the reactive nitrogen species. acs.org While the originally characterized pathway in S. alanosinicus ATCC 15710 contains genes for the aspartate-nitrosuccinate pathway, genome mining has uncovered new L-alanosine-producing strains that lack these specific genes. acs.org

These alternative pathways rely on a different set of enzymes to produce the necessary nitric oxide for diazeniumdiolate formation. These strains utilize a unique set of nitrate-nitrite reductases to reduce nitrate. acs.org This discovery demonstrates that enzymes typically associated with the primary nitrogen cycle, used for denitrification or nitrogen assimilation, can be co-opted and repurposed for the biosynthesis of specialized metabolites. acs.org This finding highlights nature's metabolic flexibility and suggests that the widespread distribution of such nitric-oxide-producing reductases could lead to the discovery of more natural products derived from nitric oxide. acs.org

Genome Mining for L-Alanosine Producing Strains

Genome mining has become a powerful tool for discovering new producers of known natural products and for identifying novel biosynthetic pathways. In the context of L-alanosine, this approach has successfully identified new bacterial strains capable of its production. acs.org By searching genomic databases for homologs of key L-alanosine biosynthetic genes, researchers were able to pinpoint previously unknown producers.

This strategy led to the discovery of two new L-alanosine-producing strains that, as mentioned previously, employ an alternative pathway for generating the diazeniumdiolate group. acs.org This success underscores the utility of genome mining not only for expanding the known sources of valuable compounds but also for uncovering enzymatic and metabolic diversity that would be missed by relying solely on studies of the original producing organism.

Table 2: Known L-Alanosine Producing Strains

Strain Biosynthetic Pathway Feature Method of Identification
Streptomyces alanosinicus ATCC 15710 Contains aspartate-nitrosuccinate (ANS) pathway genes. Original isolation. wikipedia.org
New Strain 1 (Unnamed) Lacks ANS pathway genes; utilizes nitrate-nitrite reductases. Genome Mining. acs.org
New Strain 2 (Unnamed) Lacks ANS pathway genes; utilizes nitrate-nitrite reductases. Genome Mining. acs.org

Future Directions and Emerging Research Frontiers

Refinement of MTAP-Selective Therapeutic Strategies

The selective targeting of methylthioadenosine phosphorylase (MTAP)-deficient cancers is the foundational therapeutic strategy for L-Alanosine. nih.gov MTAP is a crucial enzyme in the purine (B94841) salvage pathway, and its gene is frequently co-deleted with the CDKN2A tumor suppressor gene in a wide array of malignancies, including glioblastomas, non-small cell lung cancers, and leukemias. aacrjournals.orgresearchgate.net This genetic vulnerability forces cancer cells to rely exclusively on the de novo purine synthesis pathway, which L-Alanosine potently inhibits. nih.govresearchgate.net Normal cells, which retain functional MTAP, are able to utilize the salvage pathway, creating a theoretical therapeutic window. aacrjournals.orgnih.gov

However, a phase II clinical study in patients with various MTAP-deficient solid tumors did not demonstrate objective responses at the dose and schedule tested, indicating that the strategy requires significant refinement. nih.govresearchgate.net Future research is focused on overcoming these initial setbacks. One promising avenue involves the co-administration of a salvage agent, such as 5'-deoxyadenosine (B1664650) (the substrate for MTAP), to protect normal tissues from L-Alanosine's effects. nih.gov In-vitro studies on T-cell acute lymphoblastic leukemia (T-ALL) have shown that normal lymphocytes and MTAP-positive T-ALL cells could be rescued from L-Alanosine toxicity by 5'-deoxyadenosine, whereas MTAP-deficient cells could not. nih.gov This suggests that such a combination could widen the therapeutic index, allowing for more effective dosing against the tumor.

Further refinement will also depend on identifying the specific cancer types most susceptible to this approach. Research has shown that MTAP-deficient primary T-ALL cells are significantly more sensitive to L-Alanosine than their MTAP-positive counterparts, laying the groundwork for focused clinical trials in this malignancy. nih.gov

Research FindingImplication for Therapeutic StrategySource(s)
Phase II trial showed no objective responses in MTAP-deficient solid tumors.The current single-agent dose and schedule are likely suboptimal and require modification. nih.govresearchgate.net
MTAP-deficient T-ALL cells are highly sensitive to L-Alanosine in vitro.Suggests focusing future clinical trials on specific hematological malignancies like T-ALL. nih.gov
Normal lymphocytes are rescued from L-Alanosine toxicity by the MTAP substrate 5'-deoxyadenosine.Co-administration of a salvage agent could protect normal cells and improve the therapeutic window. nih.gov
MTAP deficiency is common in glioblastoma, making it a key target.Exploiting this deficiency in brain tumors remains a high-priority research area. nih.govmdpi.com

Exploration of Chronopharmacology for Optimized L-Alanosine Delivery

Chronopharmacology, the study of how drug effects vary with biological rhythms, presents a compelling frontier for optimizing L-Alanosine therapy. nih.govbps.ac.uk Research in mouse models has demonstrated that both the toxicity and efficacy of L-Alanosine (also referred to as SDX-102) are profoundly influenced by the circadian timing of its administration. aacrjournals.orgnih.gov

A key study revealed that the lethality of L-Alanosine could be reduced dramatically—five-fold for single doses and three-fold for multiple doses—by administering the drug in the middle to late activity span of the mice (19 hours after light onset) compared to the time of greatest toxicity. nih.gov This optimal timing was associated with significantly reduced hematological toxicity, including less severe neutropenia and lymphopenia. nih.gov

Interestingly, the expression of the MTAP enzyme in the small intestinal mucosa of mice was also found to follow a circadian rhythm. nih.gov Furthermore, the antitumor efficacy against P388 leukemia showed a bimodal pattern, where one of the times of best efficacy coincided with the time of lowest host toxicity. aacrjournals.org These findings strongly support the concept that the therapeutic index of L-Alanosine can be substantially improved through chronomodulated delivery. aacrjournals.orgnih.gov Future research will need to translate these preclinical findings into clinical practice, investigating chronomodulated infusion schedules in cancer patients to enhance efficacy while minimizing side effects.

Chronopharmacology Finding in MiceParameter MeasuredOptimal Timing (After Light Onset)Source(s)
5-fold reduction in lethality (single dose)Survival19 hours nih.gov
3-fold reduction in lethality (multiple doses)Survival19 hours aacrjournals.orgnih.gov
Reduced neutropenia and lymphopeniaHematologic Toxicity19 hours nih.gov
Improved survival in P388 leukemia modelAntitumor Efficacy7 and 23 hours aacrjournals.org

Investigation of L-Alanosine's Role in Emerging Cell Death Pathways (e.g., Ferroptosis via SLC7A11 Interactions)

While L-Alanosine's primary mechanism is the inhibition of purine synthesis, its interaction with other cellular pathways is an emerging area of intense investigation. A particularly intriguing connection involves the solute carrier family 7 member 11 (SLC7A11), a key component of the system xc- cystine/glutamate (B1630785) antiporter. nih.govcusabio.com SLC7A11 is a central negative regulator of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govplos.org It functions by importing cystine, which is required for the synthesis of the antioxidant glutathione (B108866) (GSH). nih.govnih.gov The GSH-dependent enzyme GPX4 then uses GSH to neutralize lipid peroxides, thus preventing ferroptosis. nih.govnih.gov

A crucial study identified that SLC7A11 mediates the cellular uptake of L-Alanosine into cancer cells. nih.gov This finding creates a fascinating paradox. High expression of SLC7A11 typically confers resistance to ferroptosis and certain anticancer drugs. nih.govplos.org However, by facilitating the entry of L-Alanosine, elevated SLC7A11 levels could paradoxically sensitize cells to its cytotoxic effects.

This interaction opens up a new research frontier to explore whether L-Alanosine's activity can be mechanistically linked to the ferroptosis pathway. Future studies should investigate if L-Alanosine treatment, particularly in cells with high SLC7A11 expression, leads to downstream effects characteristic of ferroptosis, such as GSH depletion or lipid peroxidation, potentially independent of its effects on purine synthesis. Understanding this interplay could lead to novel strategies that exploit the SLC7A11-L-Alanosine relationship to induce ferroptotic cell death in tumors.

Development of Novel L-Alanosine-Based Combinatorial Regimens

Given the modest activity of L-Alanosine as a monotherapy in clinical trials, a critical future direction is the development of effective combination regimens. nih.gov The unique mechanism of action and selective cytotoxicity of L-Alanosine provide a strong rationale for pairing it with other therapeutic agents.

One such combination has already shown promise in preclinical models. The pairing of L-Alanosine with the alkylating agent Temozolomide (B1682018) (TMZ) demonstrated a synergistic inhibitory effect on glioblastoma (GBM) cells in vitro and significant antitumor activity in a GBM xenograft mouse model, leading to inhibited tumor growth and prolonged survival. medchemexpress.com This highlights the potential of combining L-Alanosine's metabolic attack with DNA-damaging agents.

Future research should systematically explore other rational combinations. These could include:

Pairing with other metabolic inhibitors: Targeting multiple nodes within cancer metabolism could induce synthetic lethality.

Combining with cell cycle inhibitors: Disrupting purine supply could potentiate the effects of drugs that target cell cycle progression.

Synergy with targeted therapies: In tumors with specific oncogenic drivers, combining L-Alanosine with inhibitors of those pathways could prevent therapeutic escape.

Combination with ferroptosis inducers: Given the link to SLC7A11, combining L-Alanosine with compounds that promote ferroptosis, such as Erastin or RSL3, could be a powerful strategy. cusabio.complos.org

Combination AgentCancer Type (Model)Observed EffectSource(s)
TemozolomideGlioblastoma (in vitro, mouse xenograft)Synergistic inhibition of cell growth, reduced tumor growth, and prolonged survival. medchemexpress.com

Advanced Preclinical Modeling for Clinical Prediction

The discrepancy between promising in-vitro data and the results of the initial phase II trial highlights a critical need for more predictive preclinical models. nih.govnih.gov Future research must move beyond traditional 2D cell cultures to models that more accurately recapitulate the complexity of human tumors.

Recent studies have already begun this shift, utilizing patient-derived GBM cell lines to assess L-Alanosine's effect on cancer stemness, a key driver of tumor recurrence and drug resistance. nih.govmdpi.com These studies used advanced techniques like extreme limiting dilution assays (ELDAs) to quantify stem cell frequency and Seahorse XF analysis to measure the impairment of mitochondrial function following treatment. nih.gov

The next generation of preclinical modeling should incorporate:

Patient-Derived Xenografts (PDXs): Implanting patient tumor fragments into immunodeficient mice creates models that better retain the genetic and histological characteristics of the original tumor, offering a more accurate platform to test L-Alanosine's efficacy.

Tumor Organoids: These 3D, self-organizing cultures derived from patient tumors can mimic the tissue architecture and cell-cell interactions of the tumor microenvironment, allowing for more relevant high-throughput screening of L-Alanosine combinations.

Humanized Mouse Models: By engrafting a human immune system, these models can be used to study the interplay between L-Alanosine treatment, the tumor, and the immune response, which is a critical aspect of cancer therapy not captured in other models.

Developing and employing these advanced models will be essential for de-risking clinical development, refining patient selection strategies, and accurately predicting which tumor types and combination therapies are most likely to succeed in human trials.

Discovery of Related Natural Products and Their Bioactivities

L-Alanosine itself is a natural product derived from a microorganism, underscoring the value of nature as a source of novel therapeutic compounds. drugbank.com A significant research frontier lies in the discovery and characterization of other natural products with related or complementary bioactivities. This involves searching for:

Novel ADSS Inhibitors: Screening natural product libraries for new compounds that inhibit adenylosuccinate synthetase or other enzymes in the de novo purine synthesis pathway.

Modulators of Related Pathways: Identifying natural products that can synergize with L-Alanosine, such as compounds that inhibit the purine salvage pathway or induce ferroptosis. For example, the natural compound isoliquiritigenin (B1662430) has been shown to induce ferroptosis in gallbladder cancer cells. plos.org

Compounds Targeting Resistance Mechanisms: Discovering natural products that can overcome resistance to L-Alanosine.

Modern target identification techniques, such as affinity-based protein profiling (ABPP) and photoaffinity labeling (PAL), are powerful tools that can accelerate the discovery process by pinpointing the direct molecular targets of bioactive natural products. nih.gov The continued exploration of the vast chemical diversity of the natural world holds promise for uncovering the next generation of antimetabolites and cancer therapeutics.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for confirming L-Alanosine’s mechanism of action as an adenylosuccinate synthetase (ADSS) inhibitor?

  • Methodological Answer : To validate L-Alanosine’s inhibition of ADSS, researchers should:

Enzyme Activity Assays : Use purified ADSS enzyme and measure substrate (IMP, aspartate, GTP) conversion rates via spectrophotometry or HPLC before/after L-Alanosine exposure .

Molecular Docking : Perform computational modeling to visualize L-Alanosine’s binding affinity to ADSS active sites compared to natural substrates .

Metabolite Profiling : Quantify intracellular adenylosuccinate and downstream purines (e.g., AMP, ATP) in treated vs. untreated MTAP-deficient cell lines using LC-MS .

  • Key Validation : Include positive controls (e.g., known ADSS inhibitors) and validate findings in in vivo models (e.g., MTAP-knockout mice) to confirm target specificity .

Q. How should researchers design experiments to assess L-Alanosine’s selective toxicity in MTAP-deficient cancer models?

  • Experimental Framework :

Cell Line Selection : Use paired isogenic cell lines (MTAP+/+ vs. MTAP−/−) to isolate MTAP’s role in L-Alanosine sensitivity .

Rescue Experiments : Co-culture MTAP−/− cells with MTAP+/+ cells or exogenous purines (e.g., adenine, hypoxanthine) to test metabolic cross-feeding .

Cytotoxicity Assays : Compare IC50 values via MTT or clonogenic assays under purine-depleted vs. supplemented conditions .

  • Data Interpretation : Use ANOVA to analyze variance in toxicity between genotypes and conditions, ensuring statistical power ≥0.8 .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for L-Alanosine in MTAP-deficient tumors?

  • Case Study : In co-culture experiments with whole blood, MTAP−/− cells were not rescued from L-Alanosine toxicity, unlike MTX+Thy-induced toxicity, suggesting blood metabolites (e.g., hypoxanthine) do not counteract L-Alanosine .
  • Methodological Strategies :

Metabolomic Profiling : Compare purine salvage pathways in in vitro vs. in vivo models using isotopically labeled tracers (e.g., ¹³C-hypoxanthine) .

Tumor Microenvironment Analysis : Measure interstitial fluid purine levels in xenograft models via microdialysis to identify compensatory mechanisms .

Pharmacodynamic Modeling : Integrate enzyme inhibition kinetics with tumor growth rates to predict dose-response disparities .

Q. What strategies optimize L-Alanosine-based combination therapies while minimizing off-target effects?

  • Synergy Screening :

High-Throughput Combinatorial Testing : Pair L-Alanosine with inhibitors of parallel pathways (e.g., de novo purine synthesis blockers like methotrexate) and quantify synergy via Chou-Talalay analysis .

Toxicity Mitigation : Pre-screen compounds for overlapping organ-specific toxicity (e.g., hepatotoxicity in mice ) using primary hepatocyte assays.

  • Pharmacokinetic Optimization :

  • Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing schedules based on L-Alanosine’s short plasma half-life (e.g., continuous infusion vs. bolus) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on L-Alanosine’s efficacy in MTAP-deficient hematologic vs. solid tumors?

  • Root Cause Analysis :

Tissue-Specific ADSS Expression : Quantify ADSS mRNA/protein levels across tumor types via qPCR/IHC to identify resistance mechanisms .

Microenvironment Variability : Compare adenosine deaminase (ADA) activity in solid tumors (high stromal ADA) vs. hematologic malignancies (low ADA), which may degrade protective metabolites .

  • Experimental Replication :

  • Validate findings in patient-derived xenograft (PDX) models representing diverse tumor subtypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanosine
Reactant of Route 2
Alanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.